Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
Description
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate is a structurally complex carbamate derivative featuring a pyrrolidine core, an isopropyl group, and a benzyl carbamate moiety. The stereochemical configuration (S,S) at the aminopropanoyl and pyrrolidine positions may influence its binding affinity and metabolic stability, though specific pharmacological data are unavailable in the cited sources.
Properties
Molecular Formula |
C19H29N3O3 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)12-17-10-7-11-21(17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3 |
InChI Key |
XLXWKBVYQAUXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyl group, and the attachment of the isopropyl carbamate moiety. Common reagents used in these reactions include benzyl chloride, pyrrolidine, and isopropyl isocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules from the provided evidence, focusing on synthesis, substituent effects, and applications.
Functional and Application Comparisons
Key Insights:
- Carbamate Role: The carbamate group in the target compound and benomyl/carbendazim may act as a hydrolyzable prodrug motif or direct enzyme inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
